Aspartame

Food Science Beverage Formulation Stability Kinetics

Select Aspartame for its unparalleled sucrose-like taste profile, validated by RATA sensory data as the closest sugar match among high-intensity sweeteners. Its dipeptide structure delivers clean sweetness ideal for refrigerated dairy, protein shakes, and premium yogurts under cold-chain distribution. For dry applications—powdered beverages, dessert mixes, tabletop sachets—crystalline stability ensures full potency until consumer reconstitution. In cost-optimized formulations, blend with Acesulfame K: Ace-K's rapid onset compensates for Aspartame's slower build, creating a balanced temporal profile at an improved cost-performance ratio. Prioritize high-purity, low-dust grades.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 22839-47-0
Cat. No. B1666099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartame
CAS22839-47-0
SynonymsAspartame
Aspartylphenylalanine Methyl Ester
Aspartylphenylalanine, Methyl
Canderel
Gold, Hermesetas
Goldswite
Hermesetas Gold
Methyl Aspartylphenylalanine
Methyl Ester, Aspartylphenylalanine
Milisucre
Nozucar
NutraSweet
SC 18862
SC-18862
SC18862
Tri Sweet
Tri-Sweet
TriSweet
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1
InChIKeyIAOZJIPTCAWIRG-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water;  slightly soluble in alcohol;  very slightly soluble in chloroform;  practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72;  16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00;  in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aspartame (CAS 22839-47-0) Procurement Guide: Specification, Classification, and Regulatory Baseline


Aspartame (CAS 22839-47-0), chemically designated as N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester, is a synthetic dipeptide high-intensity sweetener [1]. It is classified by the U.S. Food and Drug Administration (FDA) as a non-nutritive sweetener and flavor enhancer under 21 CFR §172.804, with a defined Acceptable Daily Intake (ADI) of 50 mg/kg body weight/day [2]. Aspartame provides approximately 4 kcal/g but is used in milligram quantities due to its sweetness potency, rendering its caloric contribution negligible in final formulations [1]. Its primary differentiation from many in-class alternatives lies in its clean, sucrose-like taste profile, albeit with well-documented constraints in thermal and aqueous stability that dictate its application envelope [3].

Why Aspartame (CAS 22839-47-0) Cannot Be Interchanged with Acesulfame K, Sucralose, or Neotame in Formulations


While all high-intensity sweeteners serve the common function of reducing caloric density, the physicochemical and sensory properties of Aspartame diverge markedly from its closest analogs, rendering generic substitution a significant formulation risk. Aspartame's dipeptide structure renders it susceptible to hydrolytic and thermal degradation into non-sweet diketopiperazine derivatives, a limitation not shared by the highly stable organochlorine compound Sucralose or the sulfonamide Acesulfame K [1]. Furthermore, Aspartame exhibits a distinctive temporal sweetness profile characterized by a slower onset and longer linger compared to Acesulfame K [2]. These differences in stability and sensory kinetics directly impact shelf-life and consumer acceptance, necessitating a quantitative evaluation of Aspartame against alternatives rather than assuming functional interchangeability [3]. The following section provides the requisite comparative data to guide scientifically grounded selection.

Aspartame (CAS 22839-47-0) Quantitative Evidence Guide: Head-to-Head Stability and Sensory Data


Quantified Storage Stability: Aspartame vs. Acesulfame K vs. Sucralose in Carbonated Beverages

In a direct comparative study of sweetener stability in a lime-lemon carbonated beverage (pH controlled), Aspartame exhibited the highest rate of degradation among the three tested sweeteners. After 60 days of storage at 37°C, the loss of Aspartame was quantified at 29.5%, compared to 6.1% for Acesulfame K and only 1.9% for Sucralose [1].

Food Science Beverage Formulation Stability Kinetics

Sensory Similarity to Sucrose: Aspartame Benchmarking Against Acesulfame K and Stevia

In a Rate-All-That-Apply (RATA) sensory comparison across three complex food matrices (black tea, chocolate milk, natural yogurt), Aspartame was identified as one of a select group of sweeteners (alongside Sucralose and Erythritol) that demonstrated the most similar overall taste profile to sucrose [1]. In stark contrast, Acesulfame K and Stevia (Reb-A) exhibited taste profiles that significantly diverged from sucrose, characterized by higher intensities of undesirable side tastes such as bitterness and chemical off-notes [1].

Sensory Science Flavor Chemistry Sugar Reduction

Comparative Sweetness Potency: Aspartame vs. Sucralose and Saccharin

Relative sweetness potency is a primary driver of use level and formulation cost. Aspartame is established to be approximately 200 times sweeter than sucrose on a weight basis [1]. This places it in an intermediate potency range when compared to other common synthetic sweeteners. Sucralose is significantly more potent at 600x sucrose, while the older-generation sweetener Saccharin is 300x sucrose [1].

Sweetener Potency Formulation Cost Dose Optimization

Temporal Sweetness Dynamics: Lingering Sweetness of Aspartame vs. Acesulfame K and Sucralose

A time-intensity study on low-calorie snack foods revealed significant differences in the temporal perception of sweetness. Aspartame was characterized by a more persistent sweet aftertaste, with sweetness perception still notable at 60 seconds post-consumption. Acesulfame K and Sucralose displayed a quicker decline in sweetness intensity over the same period [1].

Sensory Perception Time-Intensity Analysis Taste Modulation

Regulatory Acceptable Daily Intake (ADI): Safety Margin Comparison for High-Use Formulations

The U.S. FDA-established Acceptable Daily Intake (ADI) for Aspartame is 50 mg/kg body weight/day, which is notably higher than that of several other widely used synthetic sweeteners. For comparison, the ADI for Sucralose is 5 mg/kg bw/day, for Neotame is 0.3 mg/kg bw/day, and for Acesulfame K is 15 mg/kg bw/day [1].

Regulatory Science Toxicology Food Safety

Aspartame (CAS 22839-47-0) Application Scenarios: Where the Data Supports Preferred Use


Refrigerated and Short Shelf-Life Beverages: Optimizing for Sucrose-Like Taste

For products such as refrigerated dairy beverages, protein shakes, or fresh juice blends with a defined shelf-life under cold-chain distribution, the taste profile of Aspartame is a significant advantage. The RATA sensory data confirms Aspartame's close similarity to sucrose [1]. Its moderate thermal instability is mitigated by cold storage, while its higher ADI (50 mg/kg bw/day) provides a wide safety margin for high-consumption beverage categories [2]. Procurement should prioritize high-purity, low-dust grades suitable for liquid blending.

Dry Powdered Mixes and Tabletop Sweeteners: Leveraging Stability in Solid State

Aspartame demonstrates far greater stability in dry, crystalline form than in aqueous solution. This makes it an ideal candidate for powdered beverage mixes, dessert mixes, and tabletop sweetener sachets. While its aqueous stability is poor (29.5% loss at 37°C over 60 days), this limitation is circumvented in a dry application where the consumer reconstitutes the product immediately before use [3]. Its lingering sweetness can also help mask the taste of other functional ingredients common in powdered supplements [4].

Blended Sweetener Systems: Using Aspartame to Improve the Temporal Profile of Acesulfame K

Aspartame is frequently used in binary or ternary blends, most notably with Acesulfame K. The sensory synergy and temporal profile balancing are well-documented. Acesulfame K has a rapid sweetness onset but can exhibit bitterness, whereas Aspartame has a slower onset and a longer linger. Blending the two creates a more rounded, sucrose-like temporal profile than either sweetener alone. The quantitative data on their individual profiles [1] [4] justifies the procurement of both compounds for co-formulation to achieve a superior cost-performance ratio.

Fermented Dairy Products (e.g., Yogurt): Balancing Taste and Stability During Fermentation

While the acidity of yogurt (pH ~4.0-4.5) can accelerate Aspartame degradation over long-term storage, its superior taste profile makes it a preferred choice for premium products with a shorter 'best-by' date. Formulators often add Aspartame post-fermentation or use it in a blend to minimize hydrolysis. The RATA study specifically validated Aspartame's close match to sucrose in a natural yogurt matrix, underscoring its sensory benefits in this challenging medium [1]. Selection should consider grades with improved stability in acidic conditions or plan for overage to account for loss over shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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